molecular formula C11H14BrNO2 B13867202 4-(2-Bromo-6-methoxyphenyl)morpholine

4-(2-Bromo-6-methoxyphenyl)morpholine

Cat. No.: B13867202
M. Wt: 272.14 g/mol
InChI Key: MVDSHYYDEWZYIA-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of morpholine, a heterocyclic amine, and contains a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-methoxyphenyl)morpholine typically involves the reaction of 2-bromo-6-methoxyphenylamine with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained. The final product is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: De-brominated compounds or modified morpholine derivatives.

Scientific Research Applications

4-(2-Bromo-6-methoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-6-methoxyphenyl)morpholine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-5-methoxyphenyl)morpholine
  • 4-(2-Bromo-4-methoxyphenyl)morpholine
  • 4-(2-Bromo-3-methoxyphenyl)morpholine

Uniqueness

4-(2-Bromo-6-methoxyphenyl)morpholine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(2-bromo-6-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-10-4-2-3-9(12)11(10)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3

InChI Key

MVDSHYYDEWZYIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)N2CCOCC2

Origin of Product

United States

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